2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 2H-indazoles, such as “2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride”, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H11ClN2O2S/c1-11-8 (14 (9,12)13)6-4-2-3-5-7 (6)10-11/h2-5H2,1H3
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 234.71 . The compound exists in the enol form in the crystalline state and in solution .Scientific Research Applications
Novel Synthesis Approaches
Research has explored novel synthesis methods for compounds related to 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride, focusing on their potential in developing pharmaceuticals like proton pump inhibitors. A study by Saini et al. (2019) reviewed innovative synthesis techniques and pharmaceutical impurities in proton pump inhibitors, highlighting the synthesis challenges and solutions for related compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Chemical Modifications and Applications
The chemical modification of compounds similar to this compound has been investigated for creating new biopolymers with specific properties. Petzold-Welcke et al. (2014) discussed the modification of xylan to produce biopolymer ethers and esters, indicating the broad application potential of such chemical modifications in creating materials with tailored properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Pharmacodynamic-Mediated Effects in Drug Disposition
The pharmacodynamic-mediated effects of compounds, including those structurally related to this compound, on drug disposition have been a research focus. For instance, a study by Ma et al. (2003) investigated the tumor distribution of temozolomide in the presence of the angiogenesis inhibitor SU5416, providing insights into how structural analogues of this compound could influence drug distribution and efficacy (Ma, Li, Reed, Guo, & Gallo, 2003).
Protective Roles in Neurological Models
Research has also explored the neuroprotective roles of compounds related to this compound. A study by Xiao-feng et al. (2016) examined the protective effect of 6-hydroxy-1H-indazole in a Parkinson's disease model, suggesting potential therapeutic applications for structural analogues in neuroprotection (Xiao-feng, Wen-ting, Yuan-yuan, Chong-Fa, Lu, Jin-jun, & Wen-ya, 2016).
Future Directions
Mechanism of Action
Target of Action
It is known that indazole derivatives can inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to the inhibition, regulation, and modulation of the kinases . This interaction can result in changes in the activity of these kinases, potentially affecting cellular processes such as cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the potential targets of indazole derivatives, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
Biochemical Analysis
Biochemical Properties
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor of certain enzymes, thereby modulating their activity. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of protein function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2, it can alter the signaling pathways involved in inflammation and pain . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, blocking their catalytic activity. For example, its interaction with COX-2 involves the formation of a covalent bond with a serine residue in the enzyme’s active site, leading to irreversible inhibition . Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonic acid . Over time, this degradation can reduce the compound’s effectiveness in biochemical assays. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit COX-2 activity and reduce inflammation without causing significant adverse effects . At higher doses, it can lead to toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, but exceeding this dosage can result in toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by phase II enzymes, such as sulfotransferases and glucuronosyltransferases, leading to the formation of more water-soluble compounds that can be excreted in the urine . The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilicity . Additionally, it can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Additionally, its presence in the nucleus can influence gene expression by modulating the activity of transcription factors and other DNA-binding proteins .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOAZUOHSUHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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